2-Bromo-1-(diethoxymethyl)-4-fluorobenzene
Description
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 4, and a diethoxymethyl group (-CH(OCH₂CH₃)₂) at position 1. The diethoxymethyl moiety is an acetal derivative, conferring steric bulk and lipophilicity to the molecule. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals and agrochemicals due to its reactive bromine and fluorine substituents, which facilitate cross-coupling and nucleophilic substitution reactions .
For instance, and describe the use of brominated intermediates in nucleophilic reactions with fluorinated aromatic systems, suggesting plausible routes for its preparation .
Properties
IUPAC Name |
2-bromo-1-(diethoxymethyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO2/c1-3-14-11(15-4-2)9-6-5-8(13)7-10(9)12/h5-7,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPSVWWHCBZFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=C(C=C(C=C1)F)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(diethoxymethyl)-4-fluorobenzene typically involves the bromination and fluorination of suitable aromatic precursors. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Diethoxymethylation: The diethoxymethyl group can be introduced through the reaction of the intermediate with diethoxymethane in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 2-Bromo-1-(diethoxymethyl)-4-fluorobenzene may involve large-scale bromination and fluorination processes, often using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
Organic Synthesis
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene is used as a versatile building block in the synthesis of more complex organic molecules. Its bromine atom allows for further substitution reactions, making it valuable in creating various derivatives.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its structural features that may contribute to biological activity. Specifically, derivatives of this compound could be explored for their pharmacological properties, including antimicrobial and anti-inflammatory effects.
Material Science
Due to its unique chemical structure, this compound may also find applications in material science, particularly in the development of novel polymers or coatings that require specific functional groups for enhanced properties.
Case Study 1: Synthesis of Functionalized Enynes
A study demonstrated the successful application of 2-bromo derivatives in the synthesis of functionalized enynes via Sonogashira coupling. The results showed yields ranging from 50% to 83%, indicating its effectiveness as a precursor in complex organic synthesis .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Sonogashira Coupling | 50-83 | Pd-catalyzed at room temperature |
Research has indicated that compounds similar to 2-Bromo-1-(diethoxymethyl)-4-fluorobenzene exhibit promising biological activities. Further exploration into its derivatives may reveal new therapeutic agents targeting various diseases .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(diethoxymethyl)-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can form halogen bonds with target molecules, while the diethoxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Bromo-1-(diethoxymethyl)-4-fluorobenzene with key analogs, highlighting differences in substituents, molecular weight, and applications:
Key Observations :
- Substituent Effects : The diethoxymethyl group in the target compound increases lipophilicity compared to dimethoxymethyl () or methoxy analogs (). This property impacts solubility in organic solvents and bioavailability in drug design .
- Reactivity : Bromine at position 2 or 4 enables Suzuki-Miyaura or Ullmann couplings, while fluorine enhances electronegativity, directing electrophilic substitutions. The acetal group in the target compound may stabilize reactive intermediates during synthesis .
- Thermal and Chemical Stability : Acetal-containing derivatives (e.g., diethoxymethyl) exhibit greater stability under basic conditions compared to esters or ketones, as evidenced by their use in multi-step syntheses .
Biological Activity
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene (CAS No. 198967-20-3) is an organic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H14BrF
- Molecular Weight : 261.14 g/mol
- Structure : The compound features a bromine atom, a fluorine atom, and a diethoxymethyl group attached to a benzene ring, which may influence its reactivity and biological interactions.
The biological activity of 2-Bromo-1-(diethoxymethyl)-4-fluorobenzene is primarily linked to its ability to interact with various biological targets. The following mechanisms are proposed based on available literature:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in critical biochemical pathways. For instance, they may act as inhibitors of cytochrome P450 enzymes, which play a pivotal role in drug metabolism.
- Receptor Binding : The presence of halogen atoms (bromine and fluorine) can enhance binding affinity to certain receptors, potentially affecting cell signaling pathways. This characteristic is particularly relevant in the development of compounds targeting the epidermal growth factor receptor (EGFR), which is implicated in various cancers .
- Chemical Reactivity : The diethoxymethyl group may facilitate nucleophilic substitution reactions, enabling the compound to form adducts with biomolecules such as proteins and nucleic acids, thereby altering their function .
Biological Activity Data
A summary of biological assays conducted on related compounds suggests potential activities:
Case Study 1: Anticancer Potential
A study investigated the effects of similar brominated compounds on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in breast cancer cells through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Enzyme Interaction
Research focused on the interaction between halogenated benzene derivatives and cytochrome P450 enzymes showed that these compounds could act as competitive inhibitors. This finding is crucial for understanding their metabolic pathways and potential side effects when used therapeutically.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
